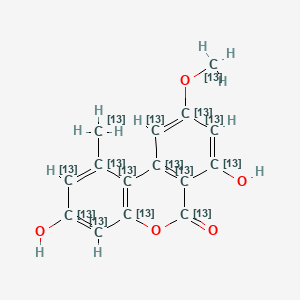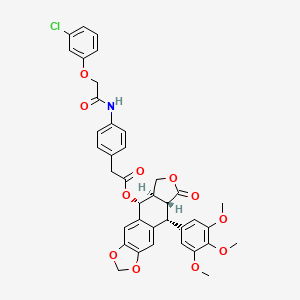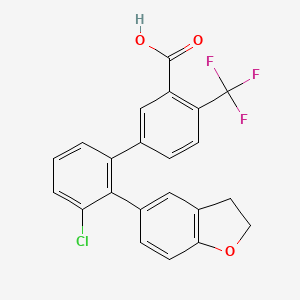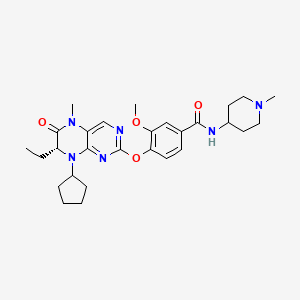
BRD4 Inhibitor-30
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRD4 Inhibitor-30 is a small-molecule compound designed to inhibit the activity of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown potential in the treatment of various cancers and inflammatory diseases by disrupting the interaction between BRD4 and acetylated histones, thereby inhibiting the transcription of oncogenes and other disease-related genes .
准备方法
The synthesis of BRD4 Inhibitor-30 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps :
Formation of the core scaffold: The core scaffold of this compound is typically synthesized through a series of condensation and cyclization reactions. For example, starting from commercially available starting materials, a benzo[d]isoxazole scaffold can be constructed through a condensation reaction followed by cyclization.
Functional group modifications: The core scaffold is then modified with various functional groups to enhance its binding affinity and selectivity for BRD4
Final coupling reactions: The final step involves coupling the modified core scaffold with other moieties to obtain the desired this compound. This can be achieved through amide bond formation, esterification, or other coupling reactions.
Industrial production methods for this compound typically involve optimizing the synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness .
化学反应分析
BRD4 Inhibitor-30 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions :
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, to form corresponding ketones or alcohols. Common oxidizing agents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be employed to convert ketones or aldehydes present in the compound to corresponding alcohols. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents onto the core scaffold of this compound. Common reagents for these reactions include alkyl halides, aryl halides, and organometallic reagents such as Grignard reagents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of a benzylic position may yield a ketone, while reduction of a ketone may yield an alcohol .
科学研究应用
Cancer therapy: BRD4 Inhibitor-30 has shown promising results in preclinical studies for the treatment of various cancers, including breast cancer, prostate cancer, and acute myeloid leukemia. By inhibiting BRD4, the compound can suppress the expression of oncogenes such as c-MYC and BCL-2, leading to reduced tumor growth and increased apoptosis of cancer cells.
Inflammatory diseases: The compound has also demonstrated potential in treating inflammatory diseases by inhibiting the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Epigenetic research: this compound is widely used as a tool compound in epigenetic research to study the role of BRD4 and other BET proteins in gene regulation. It helps researchers understand the mechanisms underlying various diseases and develop new therapeutic strategies.
Drug development: The compound serves as a lead compound for the development of new BRD4 inhibitors with improved potency, selectivity, and pharmacokinetic properties. It provides a valuable starting point for medicinal chemists to design and synthesize novel inhibitors for therapeutic applications.
作用机制
BRD4 Inhibitor-30 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated histones . This disruption of the BRD4-histone interaction leads to the inhibition of transcriptional elongation and the downregulation of oncogenes and other disease-related genes. The molecular targets and pathways involved in the mechanism of action of this compound include:
c-MYC: this compound suppresses the expression of the oncogene c-MYC, which plays a crucial role in cell proliferation and survival. By inhibiting c-MYC, the compound induces apoptosis and reduces tumor growth.
BCL-2: The compound also downregulates the expression of the anti-apoptotic protein BCL-2, leading to increased apoptosis of cancer cells.
NF-κB: this compound inhibits the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This contributes to its anti-inflammatory effects.
相似化合物的比较
BRD4 Inhibitor-30 can be compared with other similar compounds, such as JQ1, I-BET762, and OTX015 :
JQ1: JQ1 is one of the first and most well-known BRD4 inhibitors. It has shown potent anti-cancer activity in various preclinical models. this compound may offer improved selectivity and potency compared to JQ1.
I-BET762: I-BET762 is another BRD4 inhibitor that has demonstrated efficacy in preclinical studies. It has been evaluated in clinical trials for the treatment of various cancers and inflammatory diseases. This compound may have a different binding profile and pharmacokinetic properties compared to I-BET762.
OTX015: OTX015 is a BRD4 inhibitor that has shown promising results in clinical trials for the treatment of hematological malignancies. This compound may offer advantages in terms of selectivity and efficacy compared to OTX015.
属性
分子式 |
C28H38N6O4 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC 名称 |
4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]oxy]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C28H38N6O4/c1-5-21-27(36)33(3)22-17-29-28(31-25(22)34(21)20-8-6-7-9-20)38-23-11-10-18(16-24(23)37-4)26(35)30-19-12-14-32(2)15-13-19/h10-11,16-17,19-21H,5-9,12-15H2,1-4H3,(H,30,35)/t21-/m1/s1 |
InChI 键 |
MLSIWMLVUIWYLH-OAQYLSRUSA-N |
手性 SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)OC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |
规范 SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)OC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
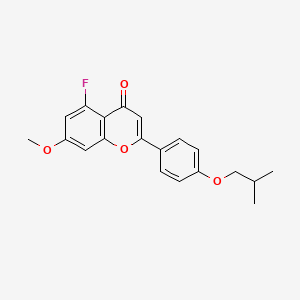

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)

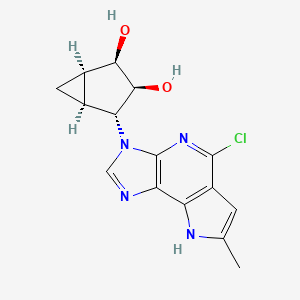
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
